molecular formula C25H22ClN3O3S B4930901 N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide

N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide

Cat. No.: B4930901
M. Wt: 480.0 g/mol
InChI Key: SJNBIVJIQHFYHA-UHFFFAOYSA-N
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Description

N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a bicyclic structure containing both benzene and oxazole rings, and is known for its diverse biological activities.

Properties

IUPAC Name

N-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S/c1-14(2)31-18-6-4-5-16(12-18)23(30)29-25(33)27-17-8-9-20(26)19(13-17)24-28-21-10-7-15(3)11-22(21)32-24/h4-14H,1-3H3,(H2,27,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNBIVJIQHFYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with appropriate aldehydes or acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making it useful in antibacterial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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